molecular formula C20H25FO2 B2787235 3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol CAS No. 127655-30-5

3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol

Cat. No. B2787235
Key on ui cas rn: 127655-30-5
M. Wt: 316.416
InChI Key: LSAFIDVDCZCPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05861109

Procedure details

This was prepared using a similar method to that described for compound 12. Quantities: 3-fluoro-4-octoxybiphenyl-4'-yl-boronic acid (11) (4.40 g, 0.012 mol), 10% hydrogen peroxide (16 ml, 0.036 mol).
[Compound]
Name
compound 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-fluoro-4-octoxybiphenyl-4'-yl-boronic acid
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:17]2[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH:26]O>>[F:1][C:2]1[CH:3]=[C:4]([C:17]2[CH:22]=[CH:21][C:20]([OH:26])=[CH:19][CH:18]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
compound 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-fluoro-4-octoxybiphenyl-4'-yl-boronic acid
Quantity
4.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1OCCCCCCCC)C1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1OCCCCCCCC)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.